Quarfloxin, (S)-

Description

Historical Context of G-Quadruplex Ligand Development

The journey to understanding and targeting G-quadruplexes began long before the development of specific ligands like (S)-Quarfloxin. The initial discovery of four-stranded DNA structures rich in guanine (B1146940) dates back to the 1960s. bocsci.com However, it was not until the 1980s that these structures were identified in the telomeric regions of eukaryotic chromosomes, sparking significant interest in their biological relevance. researchgate.net This discovery led to the hypothesis that the stabilization of these G-quadruplex structures could inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.

This "G-quadruplex hypothesis" catalyzed the search for small molecules, or ligands, that could selectively bind to and stabilize these non-canonical DNA structures. Early efforts in the late 1990s focused on modifying known DNA intercalators. ontosight.ai One of the first widely studied G-quadruplex ligands was the porphyrin derivative TMPyP4 . adooq.com Another significant early ligand was Telomestatin , a natural macrocycle isolated from Streptomyces annulatus, which showed potent telomerase inhibition by stabilizing telomeric G-quadruplexes. ascopubs.orgmedchemexpress.com

The early 2000s saw a surge in the rational design and discovery of a diverse range of G-quadruplex ligands, driven by the potential for developing novel anti-cancer therapeutics. caymanchem.comnih.gov Researchers focused on designing molecules with large, flat aromatic surfaces to facilitate π-π stacking interactions with the G-quartets, the planar arrangement of four guanine bases that form the core of the G-quadruplex structure. ontosight.ai This period laid the essential groundwork for the development of more sophisticated and selective G-quadruplex interactive agents, including (S)-Quarfloxin.

Chemical Origins and Structural Class of (S)-Quarfloxin

(S)-Quarfloxin, also identified as CX-3543 , emerged from a focused medicinal chemistry program aimed at optimizing the therapeutic potential of the fluoroquinolone class of compounds. researchgate.netnih.gov Its development lineage can be traced back to the fluoroquinolone antibiotic norfloxacin (B1679917) . researchgate.net An intermediate compound, QQ58 , was found to possess a dual mechanism of action, acting as both a topoisomerase II poison and a G-quadruplex interactive agent. researchgate.netnih.gov

Subsequent medicinal chemistry efforts led to the development of (S)-Quarfloxin, where the structure was modified to significantly enhance its selectivity for G-quadruplex DNA over duplex DNA, thereby eliminating the undesirable topoisomerase II poisoning effect. researchgate.net

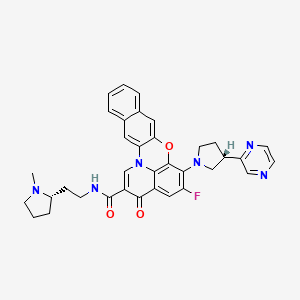

Chemically, (S)-Quarfloxin is classified as a fluoroquinolone derivative with a complex polycyclic aromatic core. bocsci.comontosight.ai A key feature of its structure is a phenoxazine (B87303) moiety, which distinguishes it from many other fluoroquinolones. drugbank.com The "(S)-" designation in its name refers to the specific stereochemistry at one of its chiral centers, a feature that is crucial for its biological activity. ontosight.ai

Table 1: Chemical and Structural Properties of (S)-Quarfloxin

| Property | Value |

| Chemical Name | 5-fluoro-N-[2-[(2S)-1-methyl-2-pyrrolidinyl]ethyl]-3-oxo-6-[3-(2-pyrazinyl)-1-pyrrolidinyl]-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxamide |

| Synonyms | CX-3543, Itarnafloxin, Quarfloxacin |

| Molecular Formula | C₃₅H₃₃FN₆O₃ |

| Molecular Weight | 604.69 g/mol |

| Structural Class | Fluoroquinolone derivative, Phenoxazine |

Overview of (S)-Quarfloxin as a G-Quadruplex Interactive Agent

(S)-Quarfloxin is a G-quadruplex interactive agent that functions by disrupting the interaction between G-quadruplex DNA and the protein nucleolin . bocsci.comadooq.comcancer.gov Nucleolin is a multifunctional protein that is overexpressed in the nucleolus of cancer cells and plays a critical role in ribosome biogenesis by binding to G-quadruplex structures within the ribosomal DNA (rDNA). bocsci.comaacrjournals.org

By binding to these rDNA G-quadruplexes, (S)-Quarfloxin displaces nucleolin, leading to the inhibition of RNA polymerase I-mediated transcription of rRNA. bocsci.commedchemexpress.comaacrjournals.org This disruption of ribosome biogenesis ultimately induces apoptosis (programmed cell death) in cancer cells. adooq.comaacrjournals.org Research has shown that (S)-Quarfloxin exhibits a preference for parallel-type G-quadruplex conformations. ascopubs.org

The development of (S)-Quarfloxin marked a significant milestone as it was the first G-quadruplex interactive agent to enter human clinical trials. nih.govmdpi.com Although its clinical development was eventually discontinued, its journey provided invaluable insights into the therapeutic potential and challenges of targeting G-quadruplexes in a clinical setting. ncats.ioresearchgate.net

Table 2: Research Findings on (S)-Quarfloxin's G-Quadruplex Interaction

| Finding | Description | Reference(s) |

| Primary Target | Disrupts the interaction between nucleolin and rDNA G-quadruplexes. | bocsci.comadooq.comcancer.govaacrjournals.org |

| Mechanism of Action | Inhibits RNA polymerase I transcription, leading to the suppression of ribosome biogenesis and induction of apoptosis. | bocsci.commedchemexpress.comaacrjournals.org |

| Selectivity | Shows preferential binding to parallel-type G-quadruplex structures. | ascopubs.org |

| Cellular Effect | Induces the redistribution of nucleolin from the nucleolus to the nucleoplasm. | bocsci.com |

| Clinical Significance | First G-quadruplex interactive agent to advance to human clinical trials. | nih.govmdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

783364-52-3 |

|---|---|

Molecular Formula |

C35H33FN6O3 |

Molecular Weight |

604.7 g/mol |

IUPAC Name |

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3S)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |

InChI |

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24-/m0/s1 |

InChI Key |

WOQIDNWTQOYDLF-ZEQRLZLVSA-N |

Isomeric SMILES |

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@@H](C7)C8=NC=CN=C8)F)C2=O |

Canonical SMILES |

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |

Origin of Product |

United States |

Molecular Mechanisms of Action of S Quarfloxin

Interaction with G-Quadruplex Nucleic Acid Structures

G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov They consist of square-planar arrangements of four guanine (B1146940) bases (G-tetrads) stabilized by Hoogsteen hydrogen bonds, which stack upon one another. nih.govnih.gov These structures are implicated in the regulation of gene expression, replication, and the maintenance of genomic stability. mdpi.com Quarfloxin's mechanism is predicated on its ability to bind and stabilize these structures, thereby interfering with their normal biological functions.

A primary mechanism of action for Quarfloxin involves its interaction with G-quadruplex structures located within ribosomal DNA (rDNA). nih.govnewdrugapprovals.org The transcription of rDNA is a critical rate-limiting step for the production of ribosomal RNA (rRNA) and, consequently, ribosome biogenesis, a process that is often amplified in cancer cells to support their high proliferation rates. newdrugapprovals.orgnih.gov

Quarfloxin selectively targets G-quadruplexes on the non-template strand of rDNA. nih.gov By binding to these structures, Quarfloxin stabilizes them, which in turn disrupts the interaction between the rDNA template and the protein nucleolin. mdpi.comnewdrugapprovals.orgnih.gov This interference is a key event that leads to the inhibition of RNA Polymerase I (Pol I)-mediated transcription. mdpi.comresearchgate.net The ultimate result is a reduction in rRNA synthesis, which selectively induces apoptotic cell death in cancer cells that are highly dependent on this process. nih.govnewdrugapprovals.org Research has shown that Quarfloxin concentrates in the nucleolus, the site of ribosome biogenesis, underscoring the significance of this targeting mechanism. researchgate.net

The c-MYC oncogene, which is overexpressed in a majority of human cancers, is a critical regulator of cell growth and proliferation. researchgate.netnih.govplos.org The promoter region of the c-MYC gene contains a nuclease hypersensitivity element (NHE III₁) that can form a G-quadruplex structure. researchgate.netplos.org Formation and stabilization of this G-quadruplex act as a silencer, repressing c-MYC transcription. plos.orgnih.gov

Quarfloxin was initially developed with the goal of targeting this specific G-quadruplex. researchgate.netnih.gov The strategy was based on the principle that stabilizing the c-MYC promoter G-quadruplex with a small molecule would down-regulate the expression of the oncogene, thereby inhibiting tumor cell growth. researchgate.netplos.orgscispace.com Although subsequent studies revealed that Quarfloxin's more dominant effect in cancer cells is its action on rDNA in the nucleolus, its interaction with the c-MYC G-quadruplex remains a significant aspect of its molecular activity. nih.govresearchgate.net The proposed mechanism involves Quarfloxin binding to the c-MYC G-quadruplex, which contributes to the suppression of c-MYC mRNA expression. nih.govresearchgate.net

Beyond its well-characterized interactions with rDNA and c-MYC G-quadruplexes, Quarfloxin has been shown to bind to other G-quadruplex-forming sequences. Studies exploring its effect on the malaria parasite Plasmodium falciparum have demonstrated that Quarfloxin binds to G-quadruplex sequences encoded in the parasite's genome. nih.govnih.govbiorxiv.org Interestingly, its mechanism of action in P. falciparum appears to differ from that in human cells, as it does not primarily function by inhibiting rRNA production. nih.gov This suggests that Quarfloxin's activity can be context-dependent, based on the specific G-quadruplex landscape of the organism. nih.gov

The human genome contains numerous G-quadruplex forming sequences in the promoter regions of other oncogenes, such as BCL2, KRAS, and VEGF, as well as in telomeres. engineering.org.cn While Quarfloxin was specifically optimized for certain targets, its fundamental ability to interact with G-quadruplex structures suggests a potential for broader interactions, a common characteristic among G-quadruplex binding agents. engineering.org.cn

The structural diversity of G-quadruplexes, which can adopt various topologies (e.g., parallel, anti-parallel, hybrid), presents a challenge and an opportunity for designing selective ligands. nih.gov The design of Quarfloxin evolved from fluoroquinolone scaffolds, which were modified to extend the planar aromatic system to interact more favorably with the G-tetrads of a quadruplex over duplex DNA. researchgate.net

Further optimization by Cylene Pharmaceuticals involved identifying specific groove-binding arms to increase the selectivity between different G-quadruplexes. researchgate.net It has been suggested that asymmetric compounds with smaller stacking skeletons, like Quarfloxin, are more likely to bind to a specific G-quadruplex in a defined manner compared to larger, symmetric molecules. engineering.org.cn This structural characteristic is crucial for achieving a degree of selectivity for certain G-quadruplex targets, such as those in rDNA, over the vast number of potential G-quadruplex structures throughout the genome.

Modulation of Protein-Nucleic Acid Interactions

A key feature of Quarfloxin's mechanism of action is its ability to not just bind to a nucleic acid structure, but to disrupt a critical protein-DNA interaction. This represents a more complex mechanism than simple structural stabilization and is central to its biological effect in cancer cells.

Nucleolin is a major, abundant protein of the nucleolus that is involved in multiple aspects of ribosome biogenesis, including the regulation of rDNA transcription. newdrugapprovals.orgplos.org It interacts with G-quadruplex structures within the rDNA, an interaction that is essential for the synthesis of rRNA. mdpi.comnewdrugapprovals.org

The primary mechanism of action of Quarfloxin in cancer cells is the targeted disruption of the nucleolin-rDNA G-quadruplex complex. nih.govnewdrugapprovals.orgnih.gov By binding to the rDNA G-quadruplexes, Quarfloxin induces a conformational change or steric hindrance that displaces nucleolin. nih.govresearchgate.net This displacement causes a rapid redistribution of nucleolin from the nucleolus to the nucleoplasm. nih.govresearchgate.net The loss of nucleolin from the rDNA template leads to the inhibition of Pol I transcription and a halt in ribosome production, ultimately triggering apoptosis in cancer cells that are highly reliant on this pathway. mdpi.comnih.govnih.gov This selective disruption is a defining characteristic of Quarfloxin's anticancer activity. mdpi.comnewdrugapprovals.org

Interactive Data Overview

The table below summarizes the key molecular interactions of (S)-Quarfloxin as detailed in this article.

| Target Molecule/Complex | Type of Structure | Cellular Location | Consequence of Interaction |

| Ribosomal DNA (rDNA) | G-Quadruplex | Nucleolus | Inhibition of rRNA synthesis, induction of apoptosis. nih.govnewdrugapprovals.org |

| c-MYC Promoter | G-Quadruplex | Nucleus | Down-regulation of c-MYC oncogene transcription. researchgate.netresearchgate.net |

| Nucleolin-rDNA Complex | Protein-DNA | Nucleolus | Displacement of Nucleolin, inhibition of Pol I transcription. mdpi.comnih.govresearchgate.net |

| P. falciparum genomic DNA | G-Quadruplex | Nucleus (parasite) | Binds to parasite G4s, leading to antimalarial activity. nih.govnih.gov |

Impact on c-MYC G-Quadruplex and Associated Regulatory Proteins

(S)-Quarfloxin was initially developed with the c-MYC G-quadruplex as a primary target nih.govresearchgate.net. The G-quadruplex is a non-canonical DNA structure formed in a guanine-rich sequence within the c-MYC promoter region, which acts as a transcriptional repressor mdpi.com. While (S)-Quarfloxin does interact with G-quadruplexes, its effect on c-MYC expression is now understood to be largely indirect, resulting from its primary activity within the nucleolus nih.gov.

The principal mechanism involves the redistribution of the nucleolar protein, nucleolin nih.gov. (S)-Quarfloxin preferentially concentrates in the nucleoli of cancer cells, where it binds to G-quadruplexes within ribosomal DNA (rDNA) nih.govresearchgate.net. This action displaces nucleolin from the nucleolus into the nucleoplasm nih.govresearchgate.net. Once in the nucleoplasm, the relocated nucleolin can then bind to the G-quadruplex in the c-MYC promoter, leading to the inhibition of c-MYC expression nih.govresearchgate.net.

Although one study noted no inhibitory effect on RNA Polymerase II-driven transcription of c-myc mRNA after a short two-hour treatment, it is suggested that this timeframe may be insufficient to observe the downstream effects of nucleolin redistribution nih.govaacrjournals.org. In contrast, significant inhibition of MYC transcription was observed in tumor tissues from mouse models treated with (S)-Quarfloxin nih.gov. This supports the hypothesis that the impact on c-MYC is a secondary consequence of the drug's primary action in the nucleolus.

Influence on Ribosomal RNA (rRNA) Biogenesis

A central mechanism of action for (S)-Quarfloxin is the targeted disruption of ribosomal RNA (rRNA) biogenesis, a process that is frequently upregulated in cancer cells to support rapid growth and proliferation aacrjournals.orgnewdrugapprovals.orgnih.gov. The molecule achieves this by interfering with key steps in the synthesis and processing of rRNA within the nucleolus acs.org.

Inhibition of RNA Polymerase I (Pol I) Transcription

The mechanism of inhibition is not through direct interaction with the Pol I enzyme itself, but by disrupting the interaction between the nucleolin protein and G-quadruplex DNA structures present in the ribosomal DNA (rDNA) template aacrjournals.orgnewdrugapprovals.orgnih.gov. The non-template strand of human rRNA genes contains numerous potential G-quadruplex forming sequences aacrjournals.orgaacrjournals.org. Nucleolin binds to these structures, an interaction believed to be critical for the efficient elongation of the rRNA transcript by Pol I aacrjournals.orgaacrjournals.orgnih.gov. (S)-Quarfloxin binds to these rDNA G-quadruplexes, displacing nucleolin and thereby interfering with the elongation step of Pol I transcription aacrjournals.orgaacrjournals.orgnih.govnih.gov. This leads to a dose-dependent suppression of pre-rRNA synthesis aacrjournals.org.

| Assay | Cell Line / System | IC50 Value | Reference |

|---|---|---|---|

| Nuclear Run-On Pol I Transcription | Isolated Nuclei | 3.3 µmol/L | aacrjournals.orgaacrjournals.org |

| rRNA Synthesis (qRT-PCR) | A549 Cells | 1.8 µmol/L | aacrjournals.org |

| rRNA Synthesis (qRT-PCR) | HCT-116 Cells | 4.3 µmol/L | aacrjournals.org |

Disruption of Nucleolar Function and Structure

The nucleolus, the primary site of ribosome biogenesis, is the main subcellular localization for (S)-Quarfloxin researchgate.netaacrjournals.orgnih.gov. The compound is fluorescent and has been observed to rapidly accumulate in the nucleoli of cancer cells using fluorescence microscopy aacrjournals.org.

This targeted accumulation leads to significant disruption of nucleolar integrity and function researchgate.netaacrjournals.org. A key event following treatment with (S)-Quarfloxin is the pronounced redistribution of nucleolin researchgate.netaacrjournals.orgaacrjournals.org. Immunofluorescence microscopy reveals that nucleolin, which is normally concentrated within the nucleolus, delocalizes into the broader nucleoplasm aacrjournals.orgaacrjournals.org. This relocalization occurs as a direct result of (S)-Quarfloxin disrupting the nucleolin/rDNA G-quadruplex complexes researchgate.netaacrjournals.org. This event precedes the inhibition of rRNA synthesis and is a critical step in the drug's mechanism, ultimately leading to the cessation of ribosome production and induction of apoptosis in cancer cells nih.govaacrjournals.org.

Interactions with DNA Topoisomerases

The interaction profile of (S)-Quarfloxin with DNA topoisomerases distinguishes it from some of its fluoroquinolone precursors and derivatives.

Dual Topoisomerase II and G-Quadruplex Interactions

(S)-Quarfloxin is a G-quadruplex interactive agent that was specifically designed to eliminate the topoisomerase II (Top2) poisoning effect characteristic of some earlier fluoroquinolone-based compounds nih.gov. Its precursor, QQ58, exhibited a mixed mechanism of action as both a Top2 poison and a G-quadruplex-interactive compound nih.govnih.govarizona.edu. However, medicinal chemistry efforts purposefully increased the selectivity for G-quadruplex DNA over duplex DNA, which is the target for topoisomerases nih.gov.

As a result, (S)-Quarfloxin does not function as a Topoisomerase I or II poison aacrjournals.org. In a cell-free Topoisomerase II poisoning assay, concentrations as high as 100 μmol/L had no effect on cleavable complex formation aacrjournals.org. Furthermore, cellular studies showed that (S)-Quarfloxin does not interfere with Topoisomerase I/II function, as evidenced by its lack of immediate impact on DNA synthesis at concentrations that inhibit cell viability aacrjournals.org. This demonstrates a clear mechanistic separation from dual-activity compounds.

Comparative Analysis with Related Fluoroquinolone Derivatives (e.g., CX-5461)

(S)-Quarfloxin and CX-5461 (Pidnarulex) are structurally related fluoroquinolone derivatives that both target G-quadruplexes and inhibit rRNA biogenesis, but they possess distinct mechanistic nuances nih.govarizona.edumdpi.com. CX-5461 was developed as a follow-on compound to (S)-Quarfloxin nih.govarizona.edu.

While both compounds disrupt Pol I transcription, they do so at different stages. (S)-Quarfloxin inhibits the elongation step by displacing nucleolin from rDNA aacrjournals.orgnih.gov. In contrast, CX-5461 is thought to inhibit the initiation step of Pol I transcription by impairing the binding of the SL1 pre-initiation complex to the rDNA promoter nih.govnih.gov.

A more significant distinction lies in their interaction with DNA and the resulting cellular response. More recent studies indicate that the primary molecular target for CX-5461 may actually be Topoisomerase II at transcribed regions containing G4s, effectively functioning as a DNA damaging agent nih.govarizona.edunih.gov. In contrast, (S)-Quarfloxin was optimized to remove this Top2 poisoning activity and induces weaker signatures of DNA damage nih.govnih.govnih.gov. This mechanistic difference is reflected in their biological activities, with CX-5461 showing clear DNA damaging effects while the primary action of (S)-Quarfloxin is the direct inhibition of rRNA biogenesis aacrjournals.orgnih.govnih.gov.

| Feature | (S)-Quarfloxin (CX-3543) | CX-5461 (Pidnarulex) | References |

|---|---|---|---|

| Primary Target | Nucleolin/rDNA G-quadruplex complex | Top2 at G4-containing regions / Pol I pre-initiation complex | nih.govaacrjournals.orgnih.govarizona.edu |

| Pol I Inhibition Stage | Elongation | Initiation | aacrjournals.orgnih.gov |

| Topoisomerase II Poisoning | No / Eliminated during design | Yes | nih.govaacrjournals.orgnih.govarizona.edu |

| DNA Damage Induction | Weak signatures | Clear DNA damaging activity | nih.govnih.gov |

Induction of Cellular Stress Responses

(S)-Quarfloxin, a fluoroquinolone derivative, elicits significant cellular stress responses, primarily through its interaction with G-quadruplex (G4) DNA structures. This interaction disrupts normal cellular processes, leading to the activation of signaling pathways designed to address DNA damage and maintain genomic integrity. The cellular response to (S)-Quarfloxin is multifaceted, involving the activation of tumor suppressor pathways and the engagement of complex DNA repair mechanisms.

Activation of p53 Signaling Pathways

The p53 protein, often termed the "guardian of the genome," is a critical tumor suppressor that responds to various cellular stresses, including DNA damage and oncogene activation nih.govmdpi.com. Upon activation, p53 can orchestrate a range of cellular outcomes, including cell cycle arrest, DNA repair, and apoptosis, thereby preventing the propagation of cells with damaged DNA nih.govnih.gov.

Cellular stress signals, such as those induced by DNA damage, trigger the activation of p53 through post-translational modifications like phosphorylation and acetylation mdpi.comscienceopen.com. These modifications stabilize the p53 protein and allow it to function as a transcription factor, regulating the expression of numerous target genes involved in the cellular stress response nih.govnih.gov. The activation of p53 is a key event in the cellular response to genotoxic agents. In response to DNA damage, sensor proteins such as ATM and ATR phosphorylate p53, leading to its stabilization and activation nih.gov. Activated p53 then transcriptionally regulates genes that can halt the cell cycle to allow time for DNA repair or, if the damage is too severe, initiate apoptosis nih.gov. While the general mechanism of p53 activation in response to DNA damage is well-established, the specific upstream signaling events initiated by (S)-Quarfloxin that lead to p53 activation are an area of ongoing investigation.

DNA Damage and Repair Mechanisms

(S)-Quarfloxin and related G4-stabilizing compounds are known to induce DNA damage, which triggers a cascade of cellular repair mechanisms nih.govcam.ac.uk. The stabilization of G4 structures by these compounds can impede critical DNA processes, leading to various forms of DNA lesions that the cell must resolve to survive.

Replication Fork Stalling

DNA replication is a fundamental process for cell proliferation, and the progression of the replication fork can be obstructed by various DNA lesions or secondary structures embopress.orgyoutube.com. G-quadruplexes, when stabilized by ligands such as (S)-Quarfloxin, can act as significant impediments to the replication machinery, causing the replication fork to stall nih.govcam.ac.uk. Replication fork stalling is a major source of replication stress and can lead to more severe forms of DNA damage if not properly managed nih.govnih.gov. The cell possesses intricate mechanisms to stabilize and restart stalled forks to ensure the complete and accurate duplication of the genome embopress.org. The stabilization of G4 structures by (S)-Quarfloxin is hypothesized to physically block the progression of the replisome, leading to the uncoupling of helicase and polymerase activities and the exposure of single-stranded DNA nih.govcam.ac.uk.

Single-Strand DNA Breaks

The stalling of replication forks can lead to the formation of DNA breaks. While the related compound CX-5461 has shown clear DNA damaging activity, (S)-Quarfloxin has been observed to cause weaker, yet still significant, signatures of DNA damage, including single-strand DNA breaks (SSBs) nih.govcam.ac.uk. SSBs are among the most common types of spontaneous DNA lesions harvard.edu. The formation of SSBs can occur when a stalled replication fork collapses or when nucleases attempt to resolve the stalled structure nih.govcam.ac.uk. The presence of SSBs triggers a cellular DNA damage response to signal the lesion and initiate repair.

| Compound | Primary DNA Damage Signature | Reference |

|---|---|---|

| (S)-Quarfloxin | Weaker signatures of DNA damage, including single-strand DNA breaks | nih.govcam.ac.uk |

| CX-5461 | Clear DNA damaging activity | nih.gov |

Homologous Recombination (HR) Pathway Dependence

The repair of DNA double-strand breaks (DSBs), which can arise from collapsed replication forks, is critical for maintaining genome stability. Homologous recombination (HR) is a major, high-fidelity pathway for repairing DSBs, particularly during the S and G2 phases of the cell cycle scispace.com. There is significant evidence that cancer cells treated with G4-interactive compounds, like (S)-Quarfloxin, are dependent on the HR pathway for the repair of the induced DNA damage nih.gov. This dependency suggests that the lesions created by (S)-Quarfloxin are channeled towards HR for resolution. A key protein in the HR pathway is RAD51, which forms filaments on single-stranded DNA to initiate the search for a homologous template for repair scispace.com. The activation of HR in response to treatment with G4-stabilizing agents highlights the critical role of this pathway in mitigating the cytotoxic effects of these compounds.

Non-Homologous End-Joining (NHEJ) Pathway Dependence

In addition to HR, the non-homologous end-joining (NHEJ) pathway is another crucial mechanism for the repair of DSBs. Unlike HR, NHEJ can operate throughout the cell cycle and directly ligates the broken DNA ends without the need for a homologous template amegroups.orgnih.gov. Studies have shown that the repair of DNA damage caused by G4-interactive compounds is also dependent on the DNA-PK-mediated NHEJ pathway nih.gov. This suggests that both major DSB repair pathways are activated in response to the DNA damage induced by compounds like (S)-Quarfloxin. The reliance on both HR and NHEJ indicates that the types of DNA lesions generated may be complex and require the coordinated action of multiple repair systems to maintain cell viability.

| DNA Repair Pathway | Role in Repairing (S)-Quarfloxin-induced Damage | Reference |

|---|---|---|

| Homologous Recombination (HR) | Essential for the repair of DNA damage caused by G4-interactive compounds. | nih.gov |

| Non-Homologous End-Joining (NHEJ) | Also depended upon for the repair of DNA damage induced by G4-interactive compounds. | nih.gov |

Preclinical Biological and Cellular Activities of S Quarfloxin

Effects on Cancer Cell Proliferation and Viability

(S)-Quarfloxin demonstrates significant antiproliferative activity across a range of cancer cell types. Its primary effect on cell viability is the induction of apoptosis, a form of programmed cell death. The compound was specifically designed to disrupt essential processes that are overactive in cancer cells, thereby leading to their selective destruction. ascopubs.org

A primary mechanism through which (S)-Quarfloxin exerts its anticancer effect is by triggering apoptosis. nih.gov This has been observed in numerous preclinical studies across various human cancer cell lines. The process is initiated by the drug's ability to interfere with fundamental cellular machinery, leading to a cascade of events that culminates in cell death. newdrugapprovals.orgaacrjournals.org For instance, the compound induces apoptosis in A549 lung carcinoma and HL-60 promyelocytic leukemia cells at a concentration of 5 µM. caymanchem.com

The induction of apoptosis is linked to the activation of the p53 tumor suppressor pathway. By creating nucleolar stress, (S)-Quarfloxin can lead to the stabilization and activation of p53, which in turn initiates the apoptotic program. aacrjournals.orgresearchgate.net Studies have also shown that treatment with CX-3543 leads to apoptosis and reduced cell proliferation in HT29 colon cancer cells. nih.gov In vivo experiments have further substantiated these findings, showing that (S)-Quarfloxin inhibits tumor growth in murine xenograft models of breast (MDA-MB-231) and pancreatic (MiaPaCa-2) cancer by inducing apoptosis. caymanchem.com

| Cell Line/Model | Cancer Type | Observed Effect |

|---|---|---|

| A549 | Lung Carcinoma | Induces apoptosis at 5 µM. caymanchem.com |

| HL-60 | Promyelocytic Leukemia | Induces apoptosis at 5 µM. caymanchem.com |

| HT29 | Colon Adenocarcinoma | Promotes cell apoptosis and inhibits cell proliferation. nih.gov |

| Neuroblastoma Cell Lines | Neuroblastoma | Induces DNA damage, p53 signaling, and cell death. |

| MDA-MB-231 Xenograft | Breast Cancer | Reduces tumor growth. caymanchem.com |

| MiaPaCa-2 Xenograft | Pancreatic Cancer | Reduces tumor growth. caymanchem.com |

The impact of (S)-Quarfloxin on cell cycle progression appears to be context-dependent and is not as uniformly reported as its apoptotic effects. The cell cycle, which comprises G1, S, G2, and M phases, is tightly regulated, and its disruption can halt proliferation. medchemexpress.com While some G-quadruplex stabilizing drugs are known to cause cell cycle arrest, the specific effects of (S)-Quarfloxin are less definitive. nih.govmdpi.com

G1 phase arrest is a common mechanism for antiproliferative agents, preventing cells from entering the DNA synthesis (S) phase. biorxiv.orgresearchgate.net In vitro experiments with (S)-Quarfloxin have shown that it can induce cell cycle arrest in neuroblastoma cell lines. However, other research comparing (S)-Quarfloxin with a different compound in a separate experimental context reported a consistent induction of apoptosis without an obvious alteration of the cell cycle. researchgate.net This suggests that the induction of G1 arrest by (S)-Quarfloxin may be specific to certain cell types or experimental conditions.

The S phase is characterized by DNA replication, and its inhibition is another key strategy in cancer therapy. medchemexpress.comnih.gov There is limited direct evidence to suggest that (S)-Quarfloxin's primary mechanism involves the suppression of the S phase. While related fluoroquinolone derivatives have been shown to cause S-phase suppression in specific cell lines like T-24, this effect has not been consistently documented for (S)-Quarfloxin itself. researchgate.net

Modulation of Cell Cycle Progression

Selective Cellular Targeting

A defining characteristic of (S)-Quarfloxin is its designed selectivity for cancer cells over normal cells. This selectivity is achieved by targeting a biological process that is inherently hyperactive in malignant cells. newdrugapprovals.orgnewdrugapprovals.org

The primary molecular target of (S)-Quarfloxin is the G-quadruplex (G4), a non-canonical four-stranded DNA structure. researchgate.netnih.gov While initially investigated for its interaction with the G-quadruplex in the c-MYC oncogene promoter, its principal mechanism of action was later identified as the disruption of G-quadruplex structures within ribosomal DNA (rDNA). researchgate.netnih.govrsc.orgmdpi.com

In cancer cells, deregulated signaling pathways drive excessive ribosome biogenesis to support rapid growth and proliferation. nih.gov This process is heavily dependent on the transcription of rDNA by RNA Polymerase I (Pol I), a rate-limiting step. nih.govacs.org The protein Nucleolin plays a critical role by binding to G-quadruplexes in the rDNA, facilitating transcription. aacrjournals.orgacs.org

(S)-Quarfloxin is preferentially concentrated in the nucleolus of cancer cells, the site of ribosome biogenesis. researchgate.netnih.gov There, it binds to the rDNA G-quadruplexes, displacing Nucleolin. researchgate.netnih.gov This disruption inhibits Pol I transcription, halts ribosome synthesis, and induces nucleolar stress, which ultimately triggers selective apoptotic cell death in cancer cells. newdrugapprovals.orgmedkoo.comaacrjournals.org Because cancer cells are highly dependent on this overactive ribosome biogenesis, they are preferentially sensitive to its inhibition, providing a therapeutic window. newdrugapprovals.orgnewdrugapprovals.org

Nucleolar Localization and Redistribution of Nucleolin

(S)-Quarfloxin, also known as Quarfloxin or CX-3543, demonstrates a distinct mechanism of action that commences with its rapid accumulation in the nucleoli of cancer cells. researchgate.netaacrjournals.org The nucleolus, a primary site of ribosome biogenesis, is rich in ribosomal DNA (rDNA), which contains multiple G-C-rich sequences capable of forming G-quadruplex (G4) secondary structures. aacrjournals.org The protein nucleolin, which is often overexpressed in cancer cells, binds to these G4 structures in rDNA, an interaction critical for stabilizing rRNA transcription and promoting ribosome synthesis. aacrjournals.orgnih.gov

Quarfloxin was designed to selectively bind to these G-quadruplexes. aacrjournals.org Its binding disrupts the crucial interaction between nucleolin and the rDNA G4 complexes. aacrjournals.orgaacrjournals.orgmdpi.com Using biochemical assays, researchers have identified 14 potential G-quadruplex forming sites in the non-template strand of human rRNA genes, with Quarfloxin being effective at disrupting the nucleolin interaction at 13 of these sites. researchgate.net

The consequence of this disruption is the displacement of nucleolin from the nucleolus and its subsequent redistribution into the nucleoplasm. researchgate.netaacrjournals.org This event has been visualized using immunofluorescence microscopy in various cancer cell lines, including A549 lung carcinoma and colon cancer cells, where the relocalization of nucleolin from the nucleoli to the nucleoplasm occurs within hours of treatment. aacrjournals.orgresearchgate.netvulcanchem.com This redistribution mimics a cellular stress response, which can trigger downstream pathways leading to programmed cell death, or apoptosis, in cancer cells. researchgate.netuni-duesseldorf.de The ability of Quarfloxin to induce the mislocalization of nucleolin is a key element of its targeted anticancer activity.

Gene Expression Modulation

The redistribution of nucleolin initiated by (S)-Quarfloxin leads to significant alterations in gene expression, primarily through the inhibition of ribosome synthesis and the specific downregulation of key oncogenes.

The c-MYC oncogene, a critical regulator of cell proliferation and growth, is a key target modulated by Quarfloxin's activity. rsc.orgmdpi.com Although initially investigated for its ability to directly bind the G-quadruplex structure in the c-MYC promoter, the primary mechanism for c-MYC downregulation appears to be indirect. researchgate.netfrontiersin.org The Quarfloxin-induced relocation of nucleolin from the nucleolus to the nucleoplasm is a critical step. researchgate.netmdpi.com In the nucleoplasm, the displaced nucleolin can bind to the G-quadruplex element located in the promoter region of the c-MYC gene. researchgate.netmdpi.comnih.gov This interaction inhibits the transcription of the c-MYC gene, leading to reduced expression of the c-MYC protein. researchgate.nettaylorandfrancis.com

Evidence for this includes a study where treatment with Quarfloxin resulted in an 85% reduction in c-MYC mRNA expression in HCT-116 tumor cells isolated from treated mice. taylorandfrancis.com While some in-vitro experiments with short exposure times did not show immediate c-MYC inhibition, the in-vivo data underscores the significance of this pathway. taylorandfrancis.com The suppression of c-MYC, a major driver of many human cancers, is a crucial component of Quarfloxin's antitumor effect. frontiersin.orgresearchgate.net

The most immediate and primary transcriptional effect of Quarfloxin is the selective inhibition of RNA Polymerase I (Pol I)-mediated transcription. aacrjournals.orgaacrjournals.org This occurs as a direct result of the disruption of the nucleolin/rDNA G-quadruplex complexes. aacrjournals.orgaacrjournals.org By targeting these complexes, Quarfloxin effectively halts the elongation step of rRNA synthesis, a process that is highly active in rapidly proliferating cancer cells. aacrjournals.orguni-duesseldorf.de This inhibition of rRNA biogenesis leads to nucleolar stress and can induce apoptosis. aacrjournals.org

Notably, this inhibitory action is specific to Pol I. At concentrations that effectively block rRNA synthesis, Quarfloxin does not significantly affect the activity of RNA Polymerase II, which is responsible for transcribing protein-coding genes like c-myc. aacrjournals.org This selectivity suggests a targeted mechanism that exploits the unique biology of the cancer cell nucleolus.

Further studies have revealed other transcriptional effects. For instance, in research on the malaria parasite Plasmodium falciparum, Quarfloxin was found to cause transcriptional dysregulation of specific gene sets, including variantly-expressed subtelomeric gene families and genes involved in the heat-shock stress response. nih.govbiorxiv.org Interestingly, in the parasite, Quarfloxin did not appear to inhibit rRNA transcription, indicating that its mode of action can vary between different organisms and cell types. asm.org

In Vivo Preclinical Efficacy

(S)-Quarfloxin has demonstrated significant antitumor activity in various preclinical animal models, validating its potential as a therapeutic agent.

Extensive in vivo studies have shown that Quarfloxin possesses potent antitumor efficacy across a broad spectrum of human cancers modeled in murine xenografts. aacrjournals.orgnewdrugapprovals.org Administration of the compound to mice bearing tumors resulted in the inhibition of cancer cell proliferation and the induction of apoptosis. The treatments were generally well-tolerated at doses that produced a therapeutic effect. aacrjournals.org The robust in vivo activity observed in these preclinical xenograft and patient-derived xenograft (PDX) models has been a cornerstone of its development. vulcanchem.com

The preclinical efficacy of Quarfloxin has been specifically demonstrated in several cancer types that are challenging to treat.

Neuroendocrine Tumors: Preclinical biodistribution studies revealed that Quarfloxin has a unique profile of concentrating in neural crest tissues, the tissues from which neuroendocrine tumors (NETs) and carcinoids arise. newdrugapprovals.org This favorable distribution, combined with its antitumor activity, provided a strong rationale for its clinical evaluation in patients with low to intermediate-grade neuroendocrine carcinomas. mdpi.comnewdrugapprovals.orgveeva.com

Breast Cancer: In xenograft models using the MDA-MB-231 human breast cancer cell line, daily treatment with Quarfloxin effectively suppressed tumor growth. aacrjournals.org

Pancreatic Cancer: Quarfloxin has shown significant efficacy in preclinical models of pancreatic cancer. acs.org In murine xenografts of MIA PaCa-2 pancreatic cancer, treatment resulted in a substantial inhibition of tumor growth. aacrjournals.orgaacrjournals.org One study noted that after a planned "drug holiday" where treatment was paused, the resumption of dosing once again inhibited tumor growth, indicating that the tumors had not developed resistance and retained their sensitivity to the drug. aacrjournals.org

The table below summarizes key findings from in vivo preclinical studies.

| Cancer Model | Cell Line/Model Type | Key Findings | Reference(s) |

| Pancreatic Cancer | MIA PaCa-2 Xenograft | Significant inhibition of tumor growth; tumors retained sensitivity after a drug holiday. | aacrjournals.orgaacrjournals.org |

| Breast Cancer | MDA-MB-231 Xenograft | Daily treatment suppressed tumor growth. | aacrjournals.org |

| Colorectal Cancer | HCT-116 Xenograft | Inhibition of c-MYC mRNA expression in tumors from treated mice. | taylorandfrancis.com |

| Broad Antitumor | Multiple Xenograft Models | Demonstrated broad in vivo efficacy and a considerable therapeutic window. | aacrjournals.orgnewdrugapprovals.org |

| BRCA2-deficient | PDX Model | Showed 80% tumor growth inhibition in BRCA2-/- xenografts. | vulcanchem.com |

Structure Activity Relationship Sar Studies and Rational Design of S Quarfloxin Analogues

Scaffold Origin from Fluoroquinolones

(S)-Quarfloxin originates from the fluoroquinolone class of molecules, which are widely known as antibacterial agents that target bacterial gyrase and eukaryotic topoisomerase II by interacting with the enzyme-duplex DNA complex. researchgate.netnih.gov The development path began with the antibiotic norfloxacin (B1679917) and progressed through intermediates such as A-62176 and QQ58. researchgate.netwalshmedicalmedia.com The intermediate compound QQ58 was recognized as having a mixed mechanism of action, functioning as both a topoisomerase II poison and a G-quadruplex-interactive compound. researchgate.netresearchgate.net

This dual activity of the fluoroquinolone scaffold provided the foundational concept for designing a more selective G-quadruplex binder. researchgate.netnih.gov Researchers hypothesized that the tetracyclic nucleus of the fluoroquinolone structure could be adapted to favor interaction with the planar G-tetrads of G-quadruplexes over the structure of duplex DNA. researchgate.netnih.gov This strategic shift from targeting duplex DNA-protein complexes to targeting G-quadruplex structures marked the beginning of Quarfloxin's evolution. nih.govresearchgate.net Cylene Pharmaceuticals further advanced this scaffold, leading to the clinical candidate Quarfloxin, which was optimized to specifically target G-quadruplex DNA. nih.gov

Design Principles for G-Quadruplex Selectivity

The rational design of (S)-Quarfloxin and its analogues was guided by specific principles aimed at maximizing selectivity for G-quadruplex (G4) structures while minimizing the original topoisomerase II activity. mdpi.com

A primary design strategy involved extending the core tetracyclic nucleus of the fluoroquinolone scaffold. This created a larger, more planar aromatic system. researchgate.netnih.gov Such a planar surface is a key feature of many G4 ligands, as it facilitates favorable π-π stacking interactions with the flat G-tetrads that form the core of the G-quadruplex structure. mdpi.comresearchgate.netmdpi.com This structural modification was intended to make the molecule interact more strongly with G-quadruplexes than with standard duplex DNA. researchgate.netnih.gov

Further optimization by Cylene Pharmaceuticals involved the identification and addition of specific side chains, or "groove-binding arms". researchgate.net These modifications served two main purposes:

Eliminating Topoisomerase II Poisoning: The side chains were engineered to prevent the interactions with topoisomerase that are characteristic of the parent fluoroquinolones. researchgate.netmdpi.com

Enhancing G4 Selectivity: The side chains, often containing positively charged moieties at physiological pH, were designed to interact with the grooves and loops of the G-quadruplex structure. researchgate.netmdpi.com These additional interactions help to stabilize the ligand-G4 complex and can confer selectivity between different types of G-quadruplex topologies (e.g., parallel, antiparallel, or hybrid). nih.govoup.comsemanticscholar.org

This multi-faceted approach of modifying the aromatic core for tetrad stacking and adding side chains for groove binding is a common strategy in the development of selective G4 ligands. researchgate.netmdpi.comrsc.org For Quarfloxin, these efforts successfully produced a molecule with high selectivity for G-quadruplexes, particularly the all-parallel structures found in gene promoters like c-MYC, and led to its investigation as a first-in-class G4-targeting drug. nih.govnih.gov

Impact of Chemical Modifications on Biological Activity

The biological activity of G-quadruplex ligands is highly sensitive to chemical modifications. Structure-activity relationship (SAR) studies on quinolone-based compounds and other G4-binding scaffolds demonstrate how specific structural changes can influence binding affinity, selectivity, and cellular effects.

Key modifications often involve the core aromatic system and the nature and positioning of side chains. For quinolone-based hybrids, the choice of the specific fluoroquinolone moiety (e.g., ofloxacin, ciprofloxacin) and substitutions on appended rings significantly impact anti-proliferative activity. sci-hub.se For instance, the presence of a hydrogen bond donor like a hydroxyl group or a halogen like fluorine can enhance activity. sci-hub.se Similarly, the number and position of methoxy (B1213986) groups on an associated phenyl ring can fine-tune potency, with mono-methoxy hybrids sometimes showing greater potency than di-methoxy analogues. sci-hub.se

In the broader context of G4-targeting oligonucleotides like the Thrombin Binding Aptamer (TBA), chemical modifications are crucial for improving stability and activity. The introduction of modified nucleosides can have profound effects, as shown in the table below.

| Modification Type | Example Moiety | Observed Impact on G4 Structure/Activity | Reference |

|---|---|---|---|

| Nucleobase Modification (syn position) | 8-bromo-2'-deoxyguanosine (GBr) | Significantly increases thermal stability (Tm) and enhances anticoagulant activity in TBA. | nih.govunina.it |

| Sugar Modification (anti position) | Locked Nucleic Acid Guanosine (LNA) | Increases thermal stability but may not improve or can even decrease biological activity (e.g., anticoagulant effect in TBA). | nih.govunina.it |

| Sugar Modification (anti position) | 2'-O-methylguanosine (GOMe) | When combined with GBr, results in a derivative (TBABM) with interesting cytotoxic activity against cancer cell lines. | nih.govunina.it |

| Sugar Modification (anti position) | 2'-F-riboguanosine (GF) | When combined with GBr, results in a derivative (TBABF) with extraordinary thermal stability and a nearly doubled anticoagulant activity compared to the original aptamer. | unina.it |

| Side Chain Modification | Introduction of phenyl ring at pyrazoline ring in quinolone-pyrazoline hybrids. | Greatly improves anti-proliferative activity compared to analogues with smaller groups. | sci-hub.se |

In Silico Approaches in (S)-Quarfloxin Derivative Design

Computational, or in silico, methods are integral to the modern design and optimization of G-quadruplex ligands, including derivatives related to the (S)-Quarfloxin scaffold. These techniques provide crucial insights into ligand-G4 interactions at a molecular level, guiding the synthesis of more potent and selective compounds.

Molecular Docking is a widely used computational tool to predict the preferred binding orientation of a ligand to its target. ulisboa.pt In the context of G4-ligand design, docking is used to screen large libraries of compounds, predicting how they might interact with a G-quadruplex structure. nih.govacs.org This method helps identify promising candidates by calculating a "docking score," which estimates the binding affinity. oup.com Studies have used docking to unveil specific binding modes, such as the stacking of a compound onto the G-tetrad or its interaction with the grooves, with favorable binding energies indicating a stable complex. acs.org

Molecular Dynamics (MD) Simulations offer a more dynamic view of the ligand-G4 interaction. acs.org After an initial binding pose is predicted by docking, MD simulations can model the behavior of the complex over time in a simulated physiological environment. researchgate.net These simulations are used to assess the structural stability of the complex and to study the dynamic nature of the interactions between the ligand and the G4's loops and grooves. acs.org

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are other key in silico techniques. researchgate.net QSAR models attempt to correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new derivatives before they are synthesized. researchgate.net Pharmacophore models identify the essential three-dimensional arrangement of chemical features necessary for a molecule to have a specific biological effect, guiding the design of new scaffolds that fit the G4 target. researchgate.net

The application of these computational tools in the design of G4 binders is summarized in the table below.

| In Silico Technique | Primary Application in G4-Ligand Design | Type of Information Gained | Reference |

|---|---|---|---|

| Molecular Docking | Virtual screening of compound libraries; prediction of binding poses. | Binding affinity (scoring), binding mode (end-stacking vs. groove binding), key interacting residues. | ulisboa.ptnih.govoup.com |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamics of the ligand-G4 complex over time. | Conformational stability, detailed analysis of interactions with loops and grooves, binding free energy estimations. | acs.orgresearchgate.net |

| Virtual Screening | High-throughput computational screening of large chemical libraries to identify potential hits. | Identification of novel chemical scaffolds with potential G4-binding properties. | nih.gov |

| QSAR / Pharmacophore Modeling | Establishing relationships between chemical structure and biological activity; defining essential structural features for binding. | Prediction of activity for new derivatives; provides a 3D model for designing new active compounds. | researchgate.net |

Together, these in silico approaches allow for a more rational, structure-based design of (S)-Quarfloxin derivatives and other G4 ligands, helping to refine their affinity and selectivity and ultimately enhancing their potential as therapeutic agents. acs.orgresearchgate.net

Methodological Approaches in S Quarfloxin Research

Spectroscopic Techniques for G-Quadruplex Interaction Analysis

Spectroscopic methods are fundamental in characterizing the binding affinity and structural impact of (S)-Quarfloxin on G-quadruplexes. These techniques provide insights into the thermodynamics and kinetics of the interaction, as well as the conformational changes induced in the DNA structure upon ligand binding.

Förster Resonance Energy Transfer (FRET) melting assays are a high-throughput method used to screen for and characterize compounds that stabilize G-quadruplex structures. nih.gov In this assay, a G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor and a quencher molecule. When the G-quadruplex is folded, the donor and quencher are in close proximity, resulting in a low fluorescence signal. Upon thermal denaturation, the structure unfolds, separating the donor and quencher and leading to an increase in fluorescence.

The stabilization of the G-quadruplex by a ligand like (S)-Quarfloxin results in a higher melting temperature (Tm), which is the temperature at which 50% of the G-quadruplexes are unfolded. This change in Tm (ΔTm) is a direct measure of the ligand's stabilizing effect. FRET melting assays have been instrumental in identifying and optimizing G-quadruplex-stabilizing compounds, including the class of fluoroquinolones from which Quarfloxin was derived. researchgate.net The assay's utility has been enhanced by modifications that incorporate physiological conditions to better predict intracellular activity. nih.gov

Table 1: FRET Melting Assay Parameters for G-Quadruplex Ligand Evaluation

| Parameter | Description | Significance in (S)-Quarfloxin Research |

| Melting Temperature (Tm) | The temperature at which 50% of the G-quadruplex structures are denatured. | A higher Tm in the presence of (S)-Quarfloxin indicates stabilization of the G-quadruplex. |

| ΔTm | The difference in Tm with and without the ligand. | Quantifies the extent of G-quadruplex stabilization by (S)-Quarfloxin. |

| Ligand Concentration | The concentration of (S)-Quarfloxin used in the assay. | Allows for the determination of dose-dependent stabilization effects. |

| Ionic Conditions | The type and concentration of cations (e.g., K+ or Na+) in the buffer. | G-quadruplex stability is highly dependent on cations, and these conditions are critical for relevant results. |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules, including nucleic acids. mdpi.comspringernature.com G-quadruplexes exhibit distinct CD spectra depending on their topology (e.g., parallel, antiparallel, or hybrid). This technique is invaluable for determining the structural type of a G-quadruplex and for observing conformational changes upon ligand binding. mdpi.com

In the context of (S)-Quarfloxin research, CD spectroscopy can confirm the formation of G-quadruplex structures and monitor how the compound affects their conformation. researchgate.net For instance, a parallel G-quadruplex typically shows a positive peak around 264 nm and a negative peak around 245 nm, while an antiparallel structure has a positive peak near 295 nm. mdpi.com By recording CD spectra in the presence and absence of (S)-Quarfloxin, researchers can deduce whether the compound binds to a pre-existing conformation or induces a structural transition. nih.gov

Fluorescence displacement assays are competitive binding assays used to determine the affinity of a ligand for a G-quadruplex. nih.gov In this method, a fluorescent probe that binds to the G-quadruplex and exhibits enhanced fluorescence upon binding is used. When a competing ligand like (S)-Quarfloxin is introduced, it can displace the fluorescent probe if it has a higher affinity for the G-quadruplex. nih.gov This displacement leads to a decrease in the fluorescence signal, which can be monitored to quantify the binding affinity of the test compound. nih.gov

These assays are a relatively simple and effective way to screen for G-quadruplex binders and to rank their affinities. researchgate.net For example, a dimeric carbocyanine dye, which shows enhanced fluorescence upon binding to G-quadruplexes, can be displaced by Quarfloxin, resulting in a measurable drop in fluorescence intensity. nih.gov This method has been validated for both in vitro and in cellulo screening of G-quadruplex ligands. nih.gov

Cellular and Molecular Biology Techniques

To understand the biological consequences of (S)-Quarfloxin's interaction with G-quadruplexes, a range of cellular and molecular biology techniques are employed. These assays assess the compound's impact on cell health, proliferation, and the induction of programmed cell death.

Cell viability and proliferation assays are fundamental in determining the cytotoxic effects of (S)-Quarfloxin on cancer cells. nih.govassaygenie.com These assays measure various cellular parameters to assess the number of viable cells in a population after treatment with the compound. sigmaaldrich.com

Commonly used methods include colorimetric assays like the MTT assay, which measures metabolic activity as an indicator of cell viability. nih.govsigmaaldrich.com In this assay, viable cells with active metabolism convert a tetrazolium salt (MTT) into a colored formazan product, and the intensity of the color is proportional to the number of living cells. nih.gov Other assays may directly count the number of cells or use fluorescent dyes to distinguish between live and dead cells. viviabiotech.comsciltp.com These assays are critical for determining the concentration-dependent effects of (S)-Quarfloxin on cancer cell lines and for establishing its potential as a therapeutic agent.

Table 2: Common Cell Viability and Proliferation Assays in Drug Discovery

| Assay Type | Principle | Endpoint Measured |

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric change proportional to the number of viable cells. |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells do not. | Microscopic counting of stained (dead) and unstained (live) cells. |

| Calcein-AM Assay | Non-fluorescent Calcein-AM is converted to fluorescent calcein by esterases in viable cells. | Fluorescence intensity proportional to the number of live cells. |

| ATP Assay | Measurement of ATP, which is present in metabolically active cells. | Luminescence signal proportional to the amount of ATP. |

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. sigmaaldrich.comresearchgate.net Assays to detect apoptosis are therefore essential in characterizing the cellular effects of (S)-Quarfloxin. nih.gov These assays can identify the various morphological and biochemical hallmarks of apoptosis. nih.govthermofisher.com

One common method is the Annexin V assay, which detects the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis. sigmaaldrich.comnih.gov Another widely used technique is the TUNEL (TdT-dUTP Nick-End Labeling) assay, which identifies DNA fragmentation, a characteristic of late-stage apoptosis. nih.govnih.gov Caspase activity assays are also employed, as caspases are a family of proteases that are central to the execution of the apoptotic program. thermofisher.com The use of these assays has helped to demonstrate that (S)-Quarfloxin can induce apoptotic death in cancer cells. nih.gov

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a cornerstone technique for elucidating the effects of anti-cancer agents on cell cycle progression. This method allows for the rapid analysis of large cell populations to determine the distribution of cells in different phases of the cell cycle—G0/G1, S, and G2/M—based on their DNA content. In the context of (S)-Quarfloxin research, flow cytometry has been employed to assess its cytostatic and cytotoxic effects on cancer cells.

Studies utilizing flow cytometry have demonstrated that (S)-Quarfloxin can induce cell cycle arrest in various cancer cell lines. For instance, in human colon carcinoma HCT-116 cells, treatment with (S)-Quarfloxin has been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is indicative of the cell's response to DNA damage or mitotic disruption, preventing the cell from proceeding to division and ultimately leading to apoptosis. The precise percentages of cells in each phase post-treatment can be quantified to provide a clear picture of the compound's impact on cell cycle dynamics.

The general principle of this technique involves staining the DNA of treated and untreated cells with a fluorescent dye, such as propidium iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). The fluorescence intensity of each cell is directly proportional to its DNA content. Cells in the G1 phase have a normal (2N) DNA content, cells in the S phase are actively replicating their DNA and have a variable DNA content between 2N and 4N, and cells in the G2 and M phases have a doubled (4N) DNA content. By analyzing the histogram of fluorescence intensity, researchers can quantify the proportion of cells in each phase, revealing key insights into the mechanism of action of (S)-Quarfloxin.

Immunofluorescence for Protein Localization (e.g., Nucleolin)

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins within a cell. This method has been instrumental in understanding the molecular mechanism of (S)-Quarfloxin, particularly its interaction with the nucleolar protein nucleolin. Research has shown that (S)-Quarfloxin treatment leads to a significant redistribution of nucleolin from its primary location in the nucleolus to the nucleoplasm. nih.gov

This translocation is a key indicator of the drug's activity, as it disrupts the normal function of nucleolin in ribosome biogenesis. The process involves fixing cells after treatment with (S)-Quarfloxin, permeabilizing them to allow antibody access, and then incubating them with a primary antibody specific to nucleolin. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody. When visualized under a fluorescence microscope, the resulting images clearly show the shift in nucleolin's location from a concentrated signal in the nucleolus of untreated cells to a more diffuse signal throughout the nucleus in treated cells. This observation provides strong evidence for the disruption of the nucleolin-rDNA interaction by (S)-Quarfloxin.

Gene Expression Analysis (e.g., RT-PCR, Reporter Gene Assays)

The impact of (S)-Quarfloxin on cellular function is profoundly linked to its ability to modulate gene expression, a phenomenon that has been investigated using techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and reporter gene assays.

RT-PCR: This technique is used to quantify the levels of specific messenger RNA (mRNA) molecules, providing a direct measure of gene expression. Studies have utilized RT-PCR to demonstrate that (S)-Quarfloxin selectively inhibits the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes. For example, in HCT-116 cells, treatment with (S)-Quarfloxin resulted in a dose-dependent decrease in rRNA levels. This is consistent with the drug's mechanism of disrupting the nucleolin-rDNA G-quadruplex interaction, which is essential for rRNA transcription. Conversely, the expression of other genes, such as the proto-oncogene c-myc, which is transcribed by RNA polymerase II, is not significantly affected at similar concentrations, highlighting the specificity of (S)-Quarfloxin's action.

Reporter Gene Assays: These assays are employed to study the activity of specific gene promoters. A reporter gene, such as luciferase, is placed under the control of a promoter of interest. The amount of light produced by the luciferase enzyme is proportional to the activity of the promoter. While specific reporter gene assay data for (S)-Quarfloxin is not extensively detailed in the provided search results, this methodology is highly applicable to confirm the compound's effect on the promoters of genes involved in ribosome biogenesis and other cellular pathways. Such assays could provide quantitative data on the dose-dependent inhibition of specific promoter activities by (S)-Quarfloxin.

DNA Damage Assessment (e.g., TUNEL Assay)

The induction of apoptosis, or programmed cell death, is a desired outcome for anti-cancer therapies. One of the hallmarks of apoptosis is the fragmentation of DNA by cellular endonucleases. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method to detect this DNA fragmentation in situ.

In the context of (S)-Quarfloxin research, the TUNEL assay can be used to confirm that the observed cell death is indeed apoptotic. The assay works by enzymatically labeling the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs. Cells that have undergone significant DNA fragmentation, a characteristic of late-stage apoptosis, will incorporate these labeled nucleotides and can be visualized by fluorescence microscopy or quantified by flow cytometry. While the provided search results indicate that (S)-Quarfloxin induces apoptosis, specific studies employing the TUNEL assay to demonstrate DNA fragmentation in cancer cells following treatment with (S)-Quarfloxin are needed to provide direct visual evidence of this apoptotic mechanism. The application of the TUNEL assay would be a critical step in confirming the pro-apoptotic effects of (S)-Quarfloxin and further elucidating its mechanism of action. nih.govwikipedia.orgyoutube.comnih.govmblbio.com

In Vitro and In Vivo Preclinical Model Systems

Diverse Cancer Cell Lines

The initial evaluation of the anti-cancer potential of (S)-Quarfloxin has been conducted across a diverse panel of human cancer cell lines. These in vitro studies are crucial for determining the compound's potency and spectrum of activity. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population, is a key parameter measured in these assays.

(S)-Quarfloxin has demonstrated significant anti-proliferative activity against a variety of tumor cell lines, with an average IC50 value of approximately 1.0 µM. The table below summarizes the reported IC50 values for (S)-Quarfloxin in several cancer cell lines, showcasing its broad-spectrum efficacy.

Table 1: IC50 Values of (S)-Quarfloxin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HCT-116 | Colon Carcinoma | ~1.0 |

| Mia PaCa-2 | Pancreatic Cancer | ~1.0 |

| PC-3 | Prostate Cancer | ~1.0 |

| A549 | Lung Carcinoma | ~1.0 |

| MCF-7 | Breast Cancer | ~1.0 |

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Murine Xenograft Models of Cancer

Following promising in vitro results, the anti-tumor efficacy of (S)-Quarfloxin has been evaluated in vivo using murine xenograft models. In these models, human cancer cells are implanted into immunodeficient mice, allowing for the growth of human tumors that can be used to test the effectiveness of potential cancer therapies in a living organism.

(S)-Quarfloxin has shown significant anti-tumor activity in several xenograft models. The efficacy is often measured by the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C), expressed as a percentage (T/C %). A lower T/C percentage indicates greater anti-tumor activity.

For example, in a xenograft model using Mia PaCa-2 pancreatic cancer cells, administration of (S)-Quarfloxin resulted in a T/C of 42%, demonstrating a substantial reduction in tumor growth. nih.gov The table below provides a summary of the efficacy of (S)-Quarfloxin in different murine xenograft models.

Table 2: Efficacy of (S)-Quarfloxin in Murine Xenograft Models

| Cancer Cell Line | Cancer Type | Efficacy Endpoint | Result |

|---|---|---|---|

| Mia PaCa-2 | Pancreatic Cancer | T/C (%) | 42 |

| HCT-116 | Colon Carcinoma | TGI (%) | Data not specified |

| PC-3 | Prostate Cancer | TGI (%) | Data not specified |

Note: TGI stands for Tumor Growth Inhibition. T/C (%) represents the size of the treated tumor relative to the control tumor.

Parasitic Organism Models (e.g., Plasmodium falciparum)

Research utilizing parasitic organism models, particularly Plasmodium falciparum, the deadliest causative agent of human malaria, has been instrumental in elucidating the antimalarial potential of (S)-Quarfloxin. nih.govbiorxiv.orgresearchgate.net This compound, originally developed as an anticancer agent, has demonstrated significant potency against the blood stages of the parasite, showcasing a rapid rate of kill across all developmental stages. nih.govbiorxiv.orgresearchgate.net

In vitro studies have established that (S)-Quarfloxin is more potent than related compounds like CX-5461 against P. falciparum. nih.govbiorxiv.org The mechanism of action is linked to its ability to bind to G-quadruplex (G4) sequences found in the parasite's DNA and RNA. nih.govbiorxiv.org This interaction leads to transcriptional dysregulation, affecting a different set of genes compared to other G4-binding agents, which suggests a distinct mode of action. nih.govbiorxiv.org While (S)-Quarfloxin does induce some DNA damage in the parasite, it is to a lesser extent than compounds like CX-5461, indicating that DNA damage may not be its primary antimalarial mechanism. nih.govbiorxiv.orgnih.gov

The antimalarial activity of (S)-Quarfloxin is not fully understood, with evidence suggesting a multifactorial mechanism that may be specific to the parasite. nih.govbiorxiv.orgnih.gov Studies have shown that while it binds to G4 sequences, it does not cause a global increase in detectable G4 structures within the parasite. biorxiv.org Furthermore, its activity does not seem to be primarily through the inhibition of topoisomerase II or disruption of telomere maintenance. biorxiv.orgnih.govnih.gov The compound's fluorescent properties have been utilized in live-cell microscopy to show its distribution throughout the P. falciparum cell. biorxiv.org

In vivo studies using murine models of malaria have further supported the potential of (S)-Quarfloxin, demonstrating its ability to prevent the establishment of blood-stage malaria. nih.govbiorxiv.org The collective findings from these parasitic models highlight (S)-Quarfloxin as a promising candidate for drug repositioning as an antimalarial agent with a potentially novel mechanism of action. nih.govasm.org

| Organism Model | Key Findings | References |

|---|---|---|

| Plasmodium falciparum (in vitro) | Potent, fast-acting against all blood-stage parasites. Binds to G-quadruplexes, causing transcriptional dysregulation and some DNA damage. More potent than CX-5461. | nih.govbiorxiv.orgnih.govnih.gov |

| Murine model (in vivo) | Prevented the establishment of blood-stage malaria. | nih.govbiorxiv.org |

Computational and Biophysical Modeling

Molecular Docking

Molecular docking simulations have been employed as a computational method to investigate the binding interactions of (S)-Quarfloxin with its potential biological targets. This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex.

In the context of exploring the broader antimicrobial potential of (S)-Quarfloxin, molecular docking was utilized to validate its interaction with Mycobacterium tuberculosis (Mtb) DNA gyrase. nih.gov These computational studies were part of a larger virtual screening workflow that successfully identified (S)-Quarfloxin as a promising anti-Mtb candidate. nih.gov The docking simulations provided a model of how (S)-Quarfloxin fits into the binding site of the Mtb DNA gyrase, corroborating the experimental findings that this enzyme is a direct target. nih.gov This approach is valuable for visualizing and analyzing the interactions at an atomic level, which can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations

Following initial predictions from molecular docking, molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interaction between a ligand and its target over time. MD simulations calculate the motion of every atom in the system, providing a trajectory that reveals the stability of the binding pose, conformational changes in both the ligand and the protein, and the energetics of the interaction.

In research investigating the anti-tuberculosis activity of (S)-Quarfloxin, MD simulations were performed to further validate the binding of the compound to Mtb DNA gyrase. nih.gov These simulations confirmed the stability of the (S)-Quarfloxin-DNA gyrase complex as predicted by molecular docking. nih.gov By simulating the behavior of the complex in a solvated environment, MD can provide a more accurate assessment of the binding stability and can help to identify key residues involved in the interaction that may not be apparent from static docking poses. This computational approach is crucial for confirming the direct binding of a compound to its target and for understanding the dynamic nature of this interaction. nih.gov

| Computational Method | Application in (S)-Quarfloxin Research | Key Insights | References |

|---|---|---|---|

| Molecular Docking | Validated the binding of (S)-Quarfloxin to Mtb DNA gyrase. | Predicted the binding orientation and interactions within the enzyme's active site. | nih.gov |

| Molecular Dynamics Simulations | Confirmed the stability of the (S)-Quarfloxin-Mtb DNA gyrase complex. | Provided a dynamic view of the binding interaction over time, supporting the direct binding hypothesis. | nih.gov |

Comparative and Repositioning Research of S Quarfloxin

Comparison with Structurally Related G-Quadruplex Ligands (e.g., CX-5461)

A key structurally related compound to Quarfloxin is CX-5461 (Pidnarulex). mdpi.com While both are recognized as G4-stabilizing agents, they exhibit distinct mechanistic profiles and biological effects. nih.govresearchgate.net Quarfloxin was specifically designed to disrupt the G4-nucleolin complex in ribosomal DNA. newdrugapprovals.orgmdpi.com In contrast, CX-5461 acts as a selective inhibitor of RNA Polymerase I (Pol I) transcription and a broader stabilizer of DNA G4 structures, which leads to replication fork stalling and significant DNA damage. senhwabio.comaacrjournals.orgharvard.edu This difference in mechanism is particularly evident in their activity against the malaria parasite Plasmodium falciparum, where CX-5461 is a more potent DNA damaging agent, while Quarfloxin is more toxic to the parasite through a less DNA-damage-centric mechanism. nih.govbiorxiv.orgnih.gov

CX-5461's primary anticancer effect is linked to inducing a DNA damage response, making it particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. senhwabio.comfrontiersin.org Quarfloxin's journey to Phase II clinical trials was hampered by issues like high plasma protein binding, which was not a reported issue for CX-5461 in its advanced Phase I trials. mdpi.commdpi.com

Table 1: Comparative Profile of (S)-Quarfloxin and CX-5461

| Feature | (S)-Quarfloxin (CX-3543) | CX-5461 (Pidnarulex) |

|---|---|---|

| Primary Target | G4-nucleolin complex in ribosomal DNA newdrugapprovals.orgmdpi.com | RNA Polymerase I transcription complex; DNA G4 structures senhwabio.comharvard.edu |

| Primary Mechanism | Inhibition of rRNA biogenesis by disrupting G4-protein interaction newdrugapprovals.org | Inhibition of Pol I transcription initiation; Stabilization of G4s leading to DNA damage senhwabio.comaacrjournals.orgresearchgate.net |

| DNA Damage Induction | Weaker inducer of DNA damage nih.govbiorxiv.orgnih.gov | Potent inducer of DNA double-strand breaks mdpi.comnih.govsenhwabio.com |

| Antimalarial Potency | More potent against P. falciparum (EC₅₀ ≈ 110-114 nM) biorxiv.orgnih.gov | Less potent against P. falciparum (EC₅₀ ≈ 440 nM) biorxiv.org |

| Clinical Status | Reached Phase II trials; not proceeding due to high albumin binding mdpi.commdpi.com | In advanced Phase I/II clinical trials, particularly for BRCA-deficient cancers frontiersin.orgmdpi.com |

Analysis of Differential Mechanisms and Biological Outcomes of Analogues

The differential mechanisms of (S)-Quarfloxin and its analogue CX-5461 lead to distinct biological outcomes, especially in non-human cells like the malaria parasite. nih.govresearchgate.net While both compounds can bind to G4 sequences found in P. falciparum DNA in vitro, their effects in cellulo diverge significantly. nih.govbiorxiv.org

CX-5461's action in P. falciparum mirrors its mechanism in human cancer cells, primarily functioning as a DNA damaging agent. nih.govnih.gov It activates the ATM/ATR DNA damage response pathway and causes a more pronounced reduction in nascent DNA synthesis compared to Quarfloxin at equivalent toxic concentrations. biorxiv.orgoncotarget.com Transcriptomic analysis of parasites treated with CX-5461 revealed the dysregulation of 218 genes, with a notable impact on pathways related to DNA replication and erythrocyte invasion. nih.govbiorxiv.org

Conversely, (S)-Quarfloxin is fourfold more toxic to P. falciparum than CX-5461, yet it induces weaker signatures of DNA damage. biorxiv.orgnih.gov Its antimalarial mechanism does not appear to involve the disruption of rRNA transcription, which is its proposed mode of action in cancer cells. nih.govresearchgate.net Treatment with Quarfloxin resulted in the dysregulation of only 51 genes in the parasite, affecting different gene sets than CX-5461, including variantly-expressed subtelomeric gene families and those involved in the heat-shock stress response. nih.govbiorxiv.org This suggests that the antimalarial action of Quarfloxin is likely multi-factorial and potentially parasite-specific, distinguishing it from the more general DNA-damaging effect of CX-5461. nih.govresearchgate.netnih.gov

Investigation of (S)-Quarfloxin Beyond Oncological Research